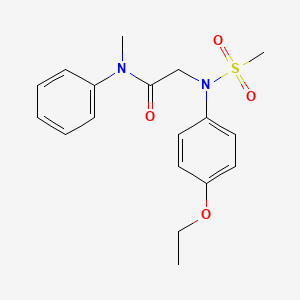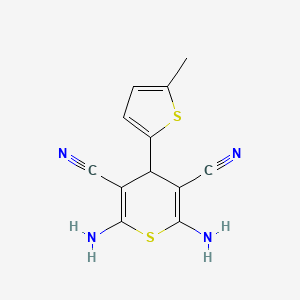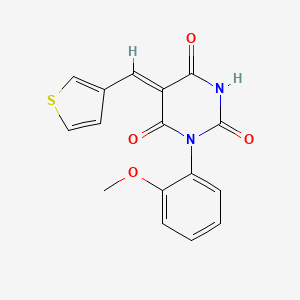![molecular formula C15H19N3OS B4622368 N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide belongs to a class of organic compounds known for their pyrazole and benzothiophene moieties. These compounds are of interest in various fields of chemical research due to their unique chemical and physical properties, which can lead to diverse applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simple precursors to achieve the desired structural framework. For related compounds, methodologies may include cyclization reactions, condensation with various reagents, and specific functional group transformations. An example is the synthesis of pyrazole derivatives, which can be achieved through cyclization of hydrazonoacetates with nitrogen nucleophiles, leading to a variety of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)1.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and computational methods like DFT (Density Functional Theory). These studies provide insights into the conformation, electronic structure, and intermolecular interactions of the molecule. For instance, the crystal structure of related compounds might reveal hydrogen bonding patterns, dihedral angles between rings indicating conformation, and other structural motifs contributing to the stability and reactivity of the molecule (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018)2.
Chemical Reactions and Properties
The chemical reactivity of N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide includes its behavior in various organic reactions, such as nucleophilic substitutions, electrophilic additions, and redox reactions. These properties are influenced by the presence of functional groups, the molecule's electronic structure, and its steric configuration. The compound's behavior in the presence of reagents and catalysts can lead to a wide range of derivatives, each possessing unique properties and potential applications.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental studies such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties encompass the acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions. These properties are pivotal for predicting the compound's behavior in synthetic pathways and its interactions with biological targets.
Scientific Research Applications
Heterocyclic Synthesis
The compound has been explored in the field of heterocyclic synthesis. Mohareb et al. (2004) synthesized Benzo[b]thiophen-2-yl-hydrazonoesters, which were then used to yield derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research showcases the versatility of such compounds in creating a diverse array of heterocyclic structures.
Carbonyl Compound Identification
Paz et al. (1965) reported that N-Methyl benzothiazolone hydrazone reacts with various carbonyl compounds, forming derivatives that can be identified through spectrophotometric assay. This indicates its potential use in the analytical identification of carbonyl compounds in a simple and accurate manner (Paz, Blumenfeld, Rojkind, Henson, Furfine, & Gallop, 1965).
Anti-Tumor Applications
The compound has shown promise in anti-tumor applications. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This highlights the potential of such compounds in cancer research and treatment.
Antimicrobial Activity
Aytemi̇r et al. (2003) explored the synthesis of various derivatives of the compound, assessing their antimicrobial activities. They found that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Insecticidal Activity
Deng et al. (2016) designed and synthesized new pyrazole amide derivatives, finding that some exhibited promising insecticidal activity against Helicoverpa armigera (cotton bollworm). This suggests the compound's potential in agricultural applications, particularly in pest control (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
properties
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(10-18-8-4-7-16-18)17-15(19)14-9-12-5-2-3-6-13(12)20-14/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSPYVEVPFRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)
![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)